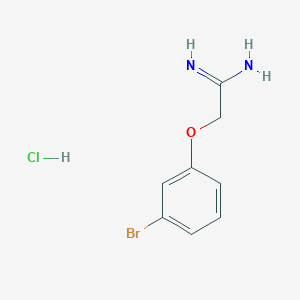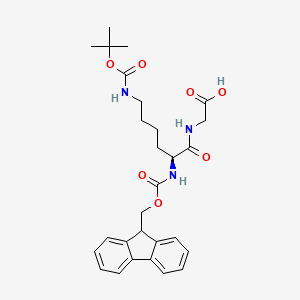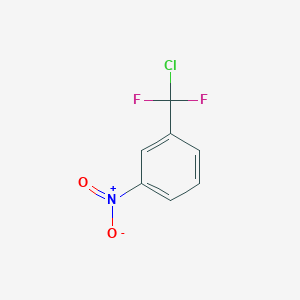
3-Chloro-2,4,5-trifluorobenzonitrile
Übersicht
Beschreibung
3-Chloro-2,4,5-trifluorobenzonitrile is a chemical compound with the molecular formula C7HClF3N and a molecular weight of 191.54 g/mol. It is known for its applications in various fields of research and industry, particularly in the synthesis of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
The synthesis of 3-Chloro-2,4,5-trifluorobenzonitrile typically involves the Halex (halogen exchange) reaction. One common method is the reaction of 2,4-dichloro-5-fluorobenzonitrile with an alkali metal fluoride or a tetraalkylammonium fluoride in the presence of a phase transfer catalyst . The reaction is carried out at temperatures ranging from 80 to 250°C . Industrial production methods often involve similar processes but are optimized for higher yields and cost-effectiveness .
Analyse Chemischer Reaktionen
3-Chloro-2,4,5-trifluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in highly regioselective substitution reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions are less commonly reported, the compound’s structure suggests potential for such reactions under appropriate conditions.
Common Reagents and Conditions: Reagents like potassium fluoride and solvents such as dimethyl sulfoxide are often used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2,4,5-trifluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting bacterial infections.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-2,4,5-trifluorobenzonitrile largely depends on its derivatives and their specific applications. Detailed studies on its mechanism of action are often focused on its derivatives rather than the parent compound itself.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-2,4,5-trifluorobenzonitrile can be compared with other similar compounds such as:
2,4,5-Trifluorobenzonitrile: Lacks the chlorine atom, which can influence its reactivity and applications.
3,5-Dichloro-2,4,6-trifluorobenzonitrile: Contains additional chlorine atoms, which can alter its chemical properties and uses.
2,4-Dichloro-3,5-difluorobenzoic acid: A related compound used in the synthesis of antibacterial agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and utility in various synthetic applications.
Eigenschaften
IUPAC Name |
3-chloro-2,4,5-trifluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF3N/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRANJOPEMMWETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Cl)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-Chloro-ethyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299207.png)

![4-Methyl-2-morpholin-4-ylmethyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299220.png)




![rel-[(1S,3aS,6aS)-Octahydro-1-pentalenylmethyl]amine hydrochloride](/img/structure/B6299244.png)



![tert-butyl N-{[2-(aminomethyl)pyridin-4-yl]methyl}carbamate hydrochloride](/img/structure/B6299273.png)

![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)thio]-1H-pyrazol-5-amine](/img/structure/B6299284.png)
